

2-Amino-6-iodopurine: A Versatile Tool in Molecular Biology Research

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Compound of Interest

Compound Name: 2-Amino-6-iodopurine

Cat. No.: B107381

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Application Notes and Protocols

Introduction

2-Amino-6-iodopurine is a modified purine base that serves as a valuable research tool in molecular biology and drug development. Its structure, featuring an amino group at the 2-position and a heavy iodine atom at the 6-position, imparts unique chemical properties that are advantageous for a variety of applications.^{[1][2]} This document provides an overview of the key applications of **2-amino-6-iodopurine**, including its use as a synthetic precursor for nucleoside analogs, a potential tool for X-ray crystallography, and in the study of nucleic acid structure and protein-DNA interactions. Detailed protocols for its use are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of **2-amino-6-iodopurine** is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.

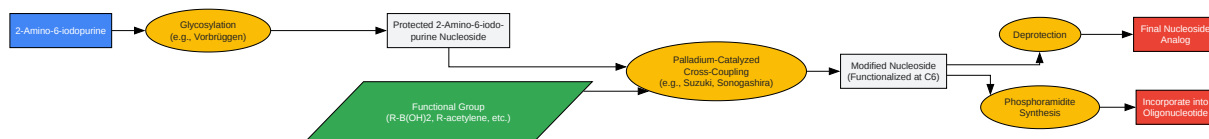
Table 1: Physicochemical Properties of **2-Amino-6-iodopurine**

Property	Value	Reference
IUPAC Name	6-iodo-7H-purin-2-amine	[1]
Molecular Formula	C ₅ H ₄ IN ₅	[1][2]
Molecular Weight	261.03 g/mol	[1][2]
Appearance	White to orange to green powder/crystalline	[2]
Melting Point	240 °C (decomposes)	[2]
Storage Conditions	2 - 8 °C	[2]
Purity (typical)	≥ 98% (HPLC)	[2]

Key Applications

Synthetic Intermediate for Novel Nucleoside Analogs

The most prominent application of **2-amino-6-iodopurine** is as a versatile precursor in the synthesis of novel nucleoside and nucleotide analogs.[2] The iodine atom at the 6-position is a good leaving group, making it amenable to a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings). [3] This allows for the introduction of a wide range of functional groups at this position, leading to the creation of diverse libraries of purine derivatives for screening in drug discovery programs, particularly for antiviral and anticancer agents.[2]

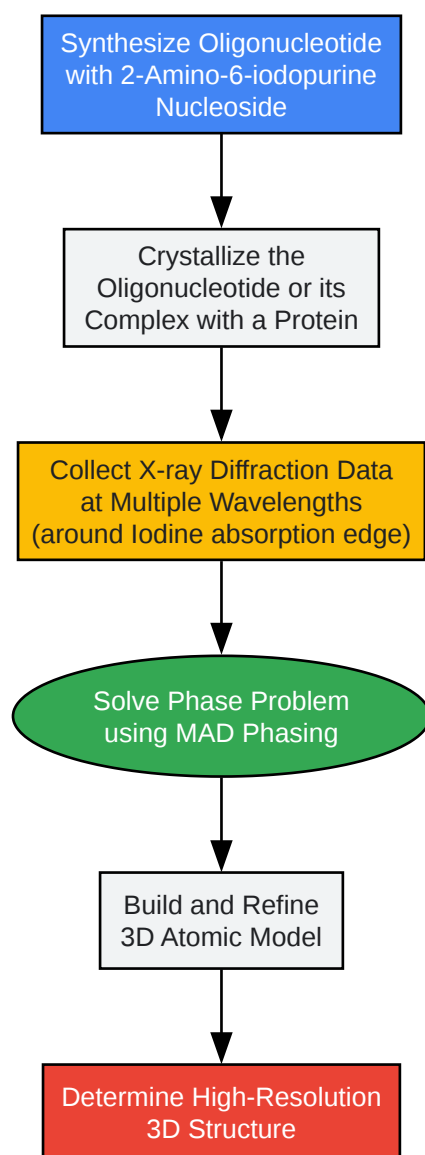


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Caption: Workflow for the synthesis of nucleoside analogs from **2-amino-6-iodopurine**.

Potential Tool for X-ray Crystallography

The presence of a heavy iodine atom makes **2-amino-6-iodopurine** and its nucleoside derivatives potential tools for X-ray crystallography.[4] When incorporated into a nucleic acid or bound to a protein, the iodine atom can serve as a strong anomalous scatterer, which is useful for solving the phase problem in structure determination through techniques like Multi-wavelength Anomalous Dispersion (MAD).[4][5] This can be particularly valuable for determining the three-dimensional structures of DNA, RNA, and their complexes with proteins or drugs.[5]



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Caption: Workflow for using an iodo-labeled oligonucleotide in X-ray crystallography.

Studying Nucleic Acid Structure and Protein-DNA Interactions

Once converted to its nucleoside or phosphoramidite form and incorporated into DNA or RNA strands, **2-amino-6-iodopurine** can be used to probe nucleic acid structure and interactions. While not intrinsically fluorescent like its well-studied analog 2-aminopurine (2AP), the bulky iodine atom can introduce localized perturbations or serve as a unique recognition element or a heavy-atom label for biophysical studies.

It is important to distinguish **2-amino-6-iodopurine** from the highly fluorescent 2-aminopurine (2AP). 2AP is an isomer of adenine that is widely used as a fluorescent probe to study local DNA and RNA conformation and dynamics, as its fluorescence is sensitive to its environment and stacking interactions.^{[6][7]} No fluorescence quantum yield data has been found for **2-amino-6-iodopurine**. The properties of 2AP are summarized in Table 2 for comparative purposes.

Table 2: Representative Fluorescence Properties of the Related Compound 2-Aminopurine (2AP)

Property	Description
Application	Fluorescent probe for DNA/RNA structure and dynamics. ^{[6][8]}
Fluorescence Principle	Fluorescence intensity is quenched by stacking with adjacent bases, providing information on local conformation and melting. ^[6]
Excitation Max.	~305-315 nm
Emission Max.	~370 nm

Oligonucleotides containing modified bases derived from **2-amino-6-iodopurine** can be used in various assays to study DNA-protein interactions, such as electrophoretic mobility shift

assays (EMSA) or affinity purification-mass spectrometry, to understand how specific modifications at the C6 position of a purine affect protein binding and recognition.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling to Synthesize a C6-Aryl-Substituted 2-Aminopurine Nucleoside

This protocol describes a general method for the Suzuki cross-coupling reaction to introduce an aryl group at the C6 position of a protected **2-amino-6-iodopurine** nucleoside.

Materials:

- Protected **2-amino-6-iodopurine** nucleoside (e.g., with TBDMS or acetyl protecting groups on the ribose)
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
- Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for anhydrous reactions
- TLC plates and silica gel for chromatography
- NMR and Mass Spectrometry for characterization

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, combine the protected **2-amino-6-iodopurine** nucleoside (1 equivalent), the arylboronic acid (1.5-2 equivalents), and the base (3 equivalents).

- Solvent Addition: Add the anhydrous solvent to the flask via syringe.
- Catalyst Addition: Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite to remove the catalyst.
- Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na_2SO_4 .
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
- Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
- Deprotection: The protecting groups on the sugar moiety can be removed using standard procedures (e.g., TBAF for silyl groups, methanolic ammonia for acetyl groups) to yield the final nucleoside analog.

Protocol 2: General Workflow for Incorporating a Modified Nucleoside into an Oligonucleotide

This protocol outlines the steps to incorporate the synthesized nucleoside analog into a DNA or RNA oligonucleotide using phosphoramidite chemistry.

Materials:

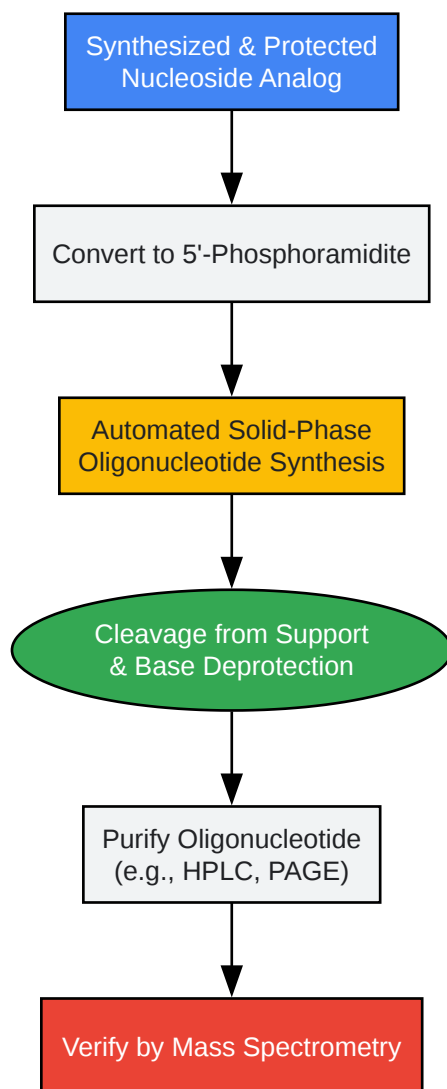
- Synthesized and protected nucleoside analog
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Anhydrous dichloromethane and acetonitrile

- Diisopropylethylamine (DIPEA)
- Automated DNA/RNA synthesizer
- CPG solid support
- Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent)
- Ammonium hydroxide or AMA for deprotection and cleavage

Procedure:

- **Phosphoramidite Synthesis:** Convert the 5'-hydroxyl group of the protected nucleoside analog into a phosphoramidite by reacting it with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA. Purify the resulting phosphoramidite.
- **Oligonucleotide Synthesis:** Perform solid-phase oligonucleotide synthesis on an automated synthesizer.
- **Coupling Step:** In the desired cycle, use the synthesized phosphoramidite dissolved in anhydrous acetonitrile for the coupling reaction to incorporate the modified nucleotide into the growing chain.
- **Standard Cycles:** Continue the synthesis with standard capping, oxidation, and deblocking steps for each cycle.
- **Cleavage and Deprotection:** After the synthesis is complete, cleave the oligonucleotide from the CPG solid support and remove all protecting groups by treating with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperature.
- **Purification:** Purify the final oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

- Verification: Confirm the identity and purity of the modified oligonucleotide by mass spectrometry (e.g., ESI-MS).



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